3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid
Overview
Description
3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid is a chemical compound with the CAS Number: 1206593-34-1 . It has a molecular weight of 262.23 . The IUPAC name for this compound is 3-(4-ethoxy-3-(trifluoromethyl)phenyl)propanoic acid . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13F3O3/c1-2-18-10-5-3-8(4-6-11(16)17)7-9(10)12(13,14)15/h3,5,7H,2,4,6H2,1H3,(H,16,17) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at ambient temperature . It has a molecular weight of 262.23 .Scientific Research Applications
Synthesis and Chemical Properties
- Diels-Alder Reactions : 1-Ethoxy-3-trifluoromethyl-1,3-butadiene derivatives have been prepared by Wittig methylenation, which are accessible from trifluoroacetic acid. These compounds can be used in Diels-Alder reactions to yield trifluoromethyl-substituted phthalates or benzoates (Volle & Schlosser, 2002).
Applications in Molecular Biology
- Photocrosslinking Experiments : The synthesis of 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, a new cleavable carbene-generating reagent, has been described for use in photocrosslinking experiments in molecular biology (Kogon et al., 1992).
Material Science and Engineering
- Chain Extender in Polymer Bionanocomposites : 3-(4-Hydroxyphenyl)propionic acid, a bio-based hydroxy acid, has been used as an organic modifier in layered double hydroxides (LDHs). It exhibits a chain extender effect in PBS bionanocomposites, enhancing thermal stability and mechanical reinforcement due to excellent filler/polymer interfacial interaction (Totaro et al., 2017).
Synthesis of Supramolecular Structures
- Supramolecular Dendrimers : Methyl esters of 3-(4-hydroxyphenyl)propionic and other acids were used in a convergent iterative strategy to synthesize generations of supramolecular dendrimers. These dendrimers self-assemble into higher-order supramolecular structures of larger dimensions with various applications (Percec et al., 2006).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : 3-(4-Phenyl) benzoyl propionic acid was used as a starting material for synthesizing various heterocyclic compounds like furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These compounds have diverse applications in organic chemistry and pharmaceuticals (Soliman et al., 2010).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group often imparts unique electronic properties to a molecule, which can influence its interactions with biological targets .
Result of Action
The molecular and cellular effects of 3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid are currently unknown
Properties
IUPAC Name |
3-[4-ethoxy-3-(trifluoromethyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O3/c1-2-18-10-5-3-8(4-6-11(16)17)7-9(10)12(13,14)15/h3,5,7H,2,4,6H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDXHCCSBBUVONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233618 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206593-34-1 | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206593-34-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-(trifluoromethyl)benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801233618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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